(5E)-5-(2,3-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a thiazole ring with a pyrrolidine moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with a thiazolidinone derivative in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which (5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazole ring structure.
Pyrrolidine derivatives: Compounds containing the pyrrolidine moiety.
Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-7-5-6-11(14(12)21-2)10-13-15(19)17-16(22-13)18-8-3-4-9-18/h5-7,10H,3-4,8-9H2,1-2H3/b13-10+ |
InChI Key |
VCZCYZKTNMCTAM-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCC3 |
Origin of Product |
United States |
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